5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of chlorine, iodine, and tosyl groups attached to a pyrrolo[2,3-b]pyridine core.
Preparation Methods
The synthesis of 5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrrolo[2,3-b]pyridine core.
Iodination: The iodine atom is introduced via an iodination reaction, often using iodine monochloride or N-iodosuccinimide.
Chemical Reactions Analysis
5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Scientific Research Applications
5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Material Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives, such as:
- 5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and applications. The presence of different halogens or functional groups can significantly impact their biological activity and suitability for specific applications .
Properties
Molecular Formula |
C14H10ClIN2O2S |
---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
5-chloro-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-2-4-12(5-3-9)21(19,20)18-13(16)7-10-6-11(15)8-17-14(10)18/h2-8H,1H3 |
InChI Key |
REZSHHWCQRSTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.